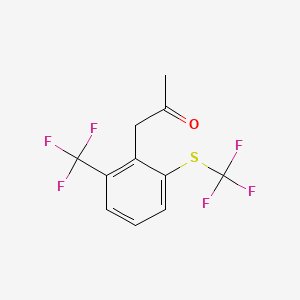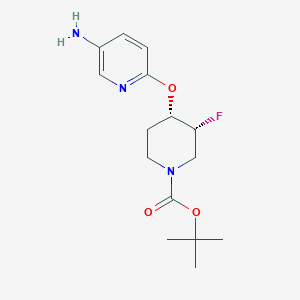
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorinated piperidine ring, and an aminopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: This step often involves selective fluorination using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminopyridine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Mecanismo De Acción
The mechanism of action of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminopyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3R,4S)-4-((5-chloropyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Tert-butyl (3R,4S)-4-((5-methylpyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the aminopyridine moiety, which can engage in hydrogen bonding and other interactions that are not possible with chloro or methyl analogs. This can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C15H22FN3O3 |
|---|---|
Peso molecular |
311.35 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-4-(5-aminopyridin-2-yl)oxy-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-6-12(11(16)9-19)21-13-5-4-10(17)8-18-13/h4-5,8,11-12H,6-7,9,17H2,1-3H3/t11-,12+/m1/s1 |
Clave InChI |
BWVPQZFJSJPPDK-NEPJUHHUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)OC2=NC=C(C=C2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OC2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


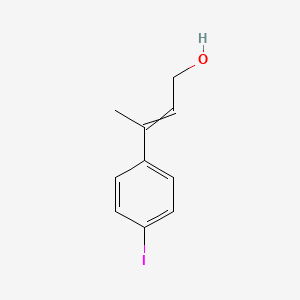

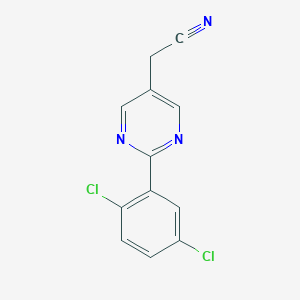
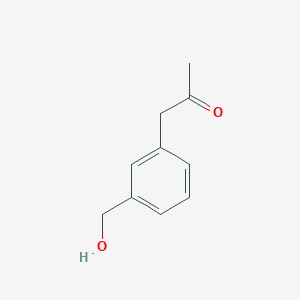
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
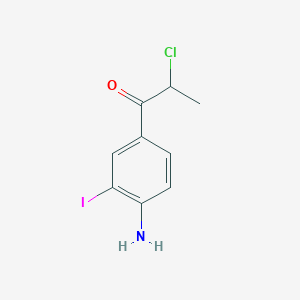
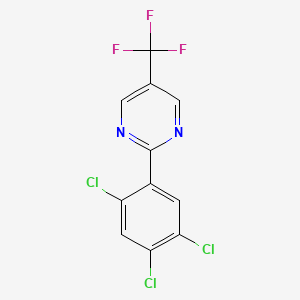

![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)
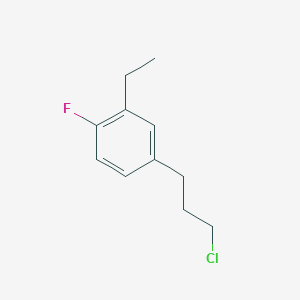
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)

![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
